molecular formula C5H9Li2O4P B15088535 Dilithium 3-methylbut-3-en-1-yl phosphate CAS No. 18687-42-8

Dilithium 3-methylbut-3-en-1-yl phosphate

Cat. No.: B15088535
CAS No.: 18687-42-8
M. Wt: 178.0 g/mol
InChI Key: ACAZFVVXIFTWMF-UHFFFAOYSA-L
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Description

Dilithium 3-methylbut-3-en-1-yl phosphate is a chemical compound with the molecular formula C5H12O7P2Li2 It is a type of organophosphate compound that contains lithium ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilithium 3-methylbut-3-en-1-yl phosphate typically involves the reaction of 3-methylbut-3-en-1-ol with phosphoric acid in the presence of lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-methylbut-3-en-1-ol+H3PO4+2LiOHDilithium 3-methylbut-3-en-1-yl phosphate+2H2O\text{3-methylbut-3-en-1-ol} + \text{H}_3\text{PO}_4 + 2\text{LiOH} \rightarrow \text{this compound} + 2\text{H}_2\text{O} 3-methylbut-3-en-1-ol+H3​PO4​+2LiOH→Dilithium 3-methylbut-3-en-1-yl phosphate+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dilithium 3-methylbut-3-en-1-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and lithium salts.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.

    Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium phosphate, while reduction could produce lithium phosphite.

Scientific Research Applications

Dilithium 3-methylbut-3-en-1-yl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism by which dilithium 3-methylbut-3-en-1-yl phosphate exerts its effects involves its interaction with molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The lithium ions may also play a role in modulating enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isopentenyl diphosphate: A prenol phosphate with similar structural features.

    Dimethylallyl diphosphate: Another related compound involved in isoprenoid biosynthesis.

Uniqueness

Dilithium 3-methylbut-3-en-1-yl phosphate is unique due to the presence of lithium ions, which can impart distinct chemical and biological properties

Properties

CAS No.

18687-42-8

Molecular Formula

C5H9Li2O4P

Molecular Weight

178.0 g/mol

IUPAC Name

dilithium;3-methylbut-3-enyl phosphate

InChI

InChI=1S/C5H11O4P.2Li/c1-5(2)3-4-9-10(6,7)8;;/h1,3-4H2,2H3,(H2,6,7,8);;/q;2*+1/p-2

InChI Key

ACAZFVVXIFTWMF-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].CC(=C)CCOP(=O)([O-])[O-]

Origin of Product

United States

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